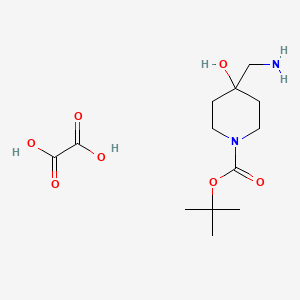

tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.C2H2O4/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;3-1(4)2(5)6/h15H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSRFBZYCJTGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588440-96-3 | |

| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-hydroxy-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Grignard Reagent-Mediated Alkylation

A foundational method involves the reaction of l-oxa-6-aza-spiro[2.5]octane-6-carboxylic acid tert-butyl ester with a Grignard reagent derived from 2-bromo-4-chloroanisole. The Grignard reagent is generated in situ using isopropylmagnesium chloride in tetrahydrofuran (THF), followed by the addition of a catalytic amount of copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂). This facilitates the formation of 4-(5-chloro-2-methoxybenzyl)-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester, a key intermediate.

Reaction Conditions :

Post-alkylation, the intermediate undergoes acid-mediated deprotection. Refluxing in a mixture of hydrobromic acid (48% w/w) and acetic acid removes the methoxybenzyl group, yielding the hydrobromic acid salt of 4-hydroxypiperidine. Neutralization with a base such as triethylamine liberates the free amine, which is subsequently protected as the tert-butyl carbamate (Boc) derivative.

Boc Protection via Orthoester Condensation

An alternative route starts with N-benzyl-4-piperidone, which reacts with trimethyl orthoformate in methanol under acidic conditions (ammonium chloride). This forms an enamine intermediate, which is then treated with tert-butyl carbamate (Boc₂O) in toluene at 80–100°C. The Boc group is introduced at the 4-position of the piperidine ring, yielding N-benzyl-4-Boc-aminopiperidine.

Key Steps :

-

Enamine Formation :

-

Boc Protection :

Hydrogenolysis of the benzyl group using 5% Pd/C under hydrogen pressure (0.8–1.0 MPa) at 80°C affords 4-Boc-aminopiperidine. Subsequent hydroxymethylation introduces the aminomethyl group via reductive amination or alkylation.

Hydroxymethylation and Oxalate Salt Formation

Introduction of the Aminomethyl Group

The aminomethyl group is introduced via reductive amination of 4-Boc-4-hydroxypiperidine with formaldehyde and ammonium acetate in methanol. Sodium cyanoborohydride serves as the reducing agent, yielding tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate.

Optimized Conditions :

Oxalate Salt Preparation

The free base is converted to the oxalate salt by dissolving in ethanol and adding oxalic acid dihydrate. The mixture is stirred at 0–5°C, resulting in crystallization.

Procedure :

Comparative Analysis of Synthetic Methods

Critical Parameters for Reproducibility

Solvent and Temperature Control

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The aminomethyl group can be reduced to form a primary amine.

Substitution: The tert-butyl group can be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the aminomethyl group would yield a primary amine.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: It may be used in the production of pharmaceuticals or as a reagent in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and hydroxyl groups can form hydrogen bonds with active sites, while the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Backbones

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Hydroxyl vs. Methyl Substitution : The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the 3-methyl analogue (CAS: 900642-17-3), impacting solubility and pharmacokinetics .

- Oxalate Salt vs. Free Base : The oxalate salt form (target compound) improves water solubility compared to the free base (CAS: 871115-32-1), which is critical for drug formulation .

Piperidine Derivatives with Heterocyclic/Aromatic Groups

Table 2: Functional Group Variations

Key Observations :

Salt Forms and Solubility

- Oxalate Salts: Both the target compound and tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate (CAS: 900642-17-3) form stable salts with oxalic acid, improving crystallinity and aqueous solubility compared to free bases .

- Free Bases: Compounds like 1-Boc-4-(aminomethyl)piperidine (CAS: 871115-32-1) are more lipophilic, favoring membrane permeability but requiring formulation adjustments for bioavailability .

Biologische Aktivität

tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate (CAS No. 1588440-96-3) is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes a piperidine ring, which is known for various pharmacological properties, including neuroprotective effects and cholinesterase inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C13H24N2O7

- Molecular Weight : 320.34 g/mol

- IUPAC Name : tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate; oxalic acid

- Synonyms : this compound

The biological activity of this compound primarily revolves around its interactions with cholinergic systems and its antioxidant properties.

Cholinesterase Inhibition

Research indicates that compounds similar to tert-butyl 4-(aminomethyl)-4-hydroxypiperidine can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions. The inhibition of these enzymes can lead to increased levels of acetylcholine, which may enhance cognitive function and memory.

In a study involving related compounds, it was found that certain derivatives exhibited IC50 values (the concentration required to inhibit enzyme activity by 50%) in the low micromolar range against AChE and BChE, indicating significant inhibitory potential .

Antioxidant Activity

The compound also demonstrates notable antioxidant activity. Antioxidants are vital for neutralizing free radicals, thus preventing oxidative stress which is implicated in various diseases, including neurodegenerative disorders. In vitro assays have shown that related compounds exhibit strong antioxidant properties, effectively scavenging free radicals and reducing lipid peroxidation .

In Vitro Studies

In vitro studies using cell lines have shown that this compound can significantly reduce oxidative stress markers. For instance, it has been shown to enhance cell viability in models subjected to oxidative stress induced by hydrogen peroxide .

In Vivo Studies

Animal models have been employed to assess the neuroprotective effects of this compound. In scopolamine-induced memory deficit models in mice, administration of the compound resulted in improved memory performance as measured by behavioral tests such as the Morris water maze . These findings suggest that the compound may have therapeutic potential in treating cognitive impairments.

Safety Profile

The safety profile of this compound indicates moderate toxicity levels. Risk and safety statements classify it under GHS07 with warnings for harmful effects if ingested or upon skin contact .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H24N2O7 |

| Molecular Weight | 320.34 g/mol |

| AChE IC50 | Low micromolar range |

| BChE IC50 | Low micromolar range |

| Antioxidant Activity | Strong (ABTS and FRAP assays) |

| Safety Classification | GHS07 (Warning) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.